molecular formula C23H23NO4S B8478395 Carbamic acid, [3-phenyl-1-(phenylsulfonyl)propyl]-, phenylmethyl ester CAS No. 183444-01-1

Carbamic acid, [3-phenyl-1-(phenylsulfonyl)propyl]-, phenylmethyl ester

Cat. No. B8478395
M. Wt: 409.5 g/mol
InChI Key: SZMMBWNWGYFKHW-UHFFFAOYSA-N
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Patent
US05776718

Procedure details

To a suspension of sodium benzenesulfinate (10 g, 60.9 mmol) and benzyl carbamate (9.21 g, 60.9 mmol) in water (40 mL) was added hydrocinnamaldehyde (8.8 mL, 67 mmol) in formic acid (10 mL). The mixture was heated at 70° C. for 1 hour, then permitted to cool to room temperature overnight. The product crystallized out; it was filtered and recrystallized from hot isopropanol, giving 23 g (100%) yield. TLC: (30% ethyl acetate/hexane) Rf =0.37.
Name
sodium benzenesulfinate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.21 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([O-:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].[C:11](=[O:21])([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[NH2:12].[CH:22](=O)[CH2:23][CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.C(OCC)(=O)C.CCCCCC>O.C(O)=O>[CH2:14]([O:13][C:11]([NH:12][CH:22]([S:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:9])=[O:8])[CH2:23][CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:21])[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:0.1,4.5|

Inputs

Step One
Name
sodium benzenesulfinate
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)[O-].[Na+]
Name
Quantity
9.21 g
Type
reactant
Smiles
C(N)(OCC1=CC=CC=C1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.8 mL
Type
reactant
Smiles
C(CCC1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)O
Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product crystallized out
FILTRATION
Type
FILTRATION
Details
it was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from hot isopropanol
CUSTOM
Type
CUSTOM
Details
giving 23 g (100%)
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)NC(CCC1=CC=CC=C1)S(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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